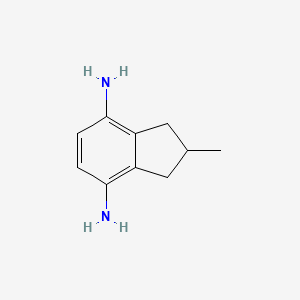![molecular formula C12H7ClN4OS B14194624 2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 873000-20-5](/img/structure/B14194624.png)
2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of thiazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and a hydrazinylidene group attached to a chlorinated cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of the Thiazolo[3,4-b]pyridine Core: This can be achieved through the annulation of a thiazole ring to a pyridine derivative.
Introduction of the Hydrazinylidene Group: The hydrazinylidene group can be introduced by reacting the thiazolo[3,4-b]pyridine derivative with hydrazonoyl halides in ethanol and triethylamine.
Chlorination and Cyclohexadienone Formation: The final step involves the chlorination of the compound and the formation of the cyclohexadienone moiety, which can be achieved through various chlorinating agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution can result in various substituted derivatives.
Scientific Research Applications
2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its unique structure and biological activity.
Biological Studies: It can be used in studies related to its antimicrobial, antifungal, anti-inflammatory, and antitumor activities.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound’s structure allows it to interact with multiple receptor targets, enhancing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit a broad spectrum of pharmacological activities.
Pyrano[2,3-d]thiazoles: These derivatives also possess significant biological properties and are used in drug development.
Uniqueness
2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of a thiazolo[3,4-b]pyridine core with a hydrazinylidene group and a chlorinated cyclohexadienone moiety
Properties
CAS No. |
873000-20-5 |
|---|---|
Molecular Formula |
C12H7ClN4OS |
Molecular Weight |
290.73 g/mol |
IUPAC Name |
2-chloro-4-([1,2]thiazolo[3,4-b]pyridin-3-yldiazenyl)phenol |
InChI |
InChI=1S/C12H7ClN4OS/c13-9-6-7(3-4-10(9)18)15-16-12-8-2-1-5-14-11(8)17-19-12/h1-6,18H |
InChI Key |
TUNAJXXCCBEPLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(SN=C2N=C1)N=NC3=CC(=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol](/img/structure/B14194549.png)
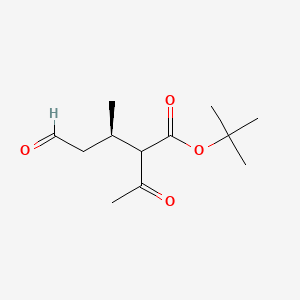
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
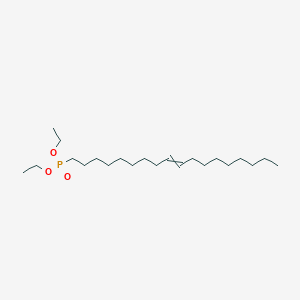
methylidene}hydroxylamine](/img/structure/B14194572.png)
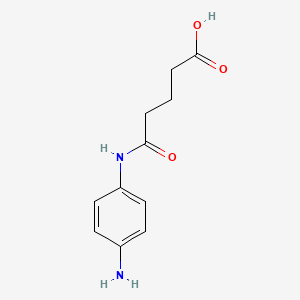
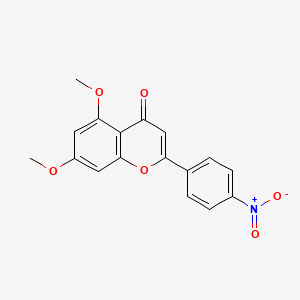
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
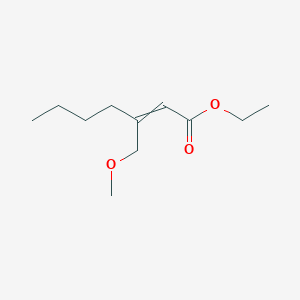
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
